2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 3-methoxyphenyl group and an acetamide side chain linked to a 2-methoxyphenylmethyl moiety. Its molecular formula is C₂₂H₂₁N₃O₄ (calculated molecular weight: 391.43 g/mol) .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-8-5-7-15(12-17)18-10-11-21(26)24(23-18)14-20(25)22-13-16-6-3-4-9-19(16)28-2/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGLMAZQHRZOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone core. The final step involves the acylation of the pyridazinone with 2-methoxybenzylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
a) 2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide (BG01035)
- Structure: Differs by a 4-ethoxy (vs. 3-methoxy) group on the pyridazinone-attached phenyl and a 3-methoxyphenylmethyl (vs. 2-methoxyphenylmethyl) acetamide substituent.
- Molecular Weight : 393.44 g/mol .
b) 2-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (BF38535)
- Structure: Contains a 2-methoxyphenyl on the pyridazinone and a sulfamoylphenyl-ethyl acetamide group.
- Molecular Weight : 442.49 g/mol .
- Key Difference : The sulfamoyl group introduces hydrogen-bonding capability, which may enhance solubility and target affinity compared to the methoxy-dominated parent compound.
Variations in the Acetamide Side Chain
a) N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X, CPX)
- Structure: Replaces methoxyphenyl groups with furan and pyridinone moieties.
- Binding Affinity: Exhibited the highest predicted binding affinity (−8.1 kcal/mol) in monoclonal antibody stabilization studies, outperforming trehalose and sucrose .
- Key Difference: Heterocyclic substituents (furan, pyridinone) may engage in π-π stacking or dipole interactions absent in methoxy-substituted analogues.
b) 2-Cyano-N-[1-(4-methoxy-phenyl)ethyl]-acetamide (3f)
- Structure: Features a cyanoacetamide group and a 4-methoxyphenethyl substituent.
- Synthesis: Prepared via ethanol/piperidine-mediated condensation at 0–5°C .
Structural and Functional Data Table
Key Research Findings
- Substituent Effects : Methoxy groups improve metabolic stability but may reduce aqueous solubility compared to polar groups (e.g., sulfamoyl in BF38535) .
- Binding Interactions : Aromatic methoxy groups engage in hydrophobic interactions, while heterocycles (e.g., furan in CPX) enable π-based binding .
Biological Activity
The compound 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide , also referred to as compound 1 in various studies, is a member of the pyridazinone family and has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : CHNO
- Molecular Weight : 260.25 g/mol
- CAS Number : 1206118-97-9
- IUPAC Name : 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, notably its anticonvulsant , antioxidant , and anticancer properties.
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant effects. For instance, a related pyridazinone compound demonstrated significant efficacy in picrotoxin-induced seizure models, suggesting that the methoxyphenyl moiety may enhance activity through modulation of neurotransmitter systems .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The presence of methoxy groups is believed to contribute to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .
- Modulation of Neurotransmitter Release : By influencing neurotransmitter levels, this compound may alter synaptic transmission, thereby exerting anticonvulsant effects .
- Antiproliferative Effects : Studies have indicated that related structures can induce apoptosis in cancer cells by activating pathways that lead to cell cycle arrest and programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticonvulsant activity in animal models with a similar pyridazinone structure. |
| Study 2 | Reported high antioxidant activity and inhibition of AChE, suggesting potential for neuroprotective applications. |
| Study 3 | Showed antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
